2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
Description
2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isopropyl group at position 2 and a 1-(pyridin-3-ylmethyl)-1H-indol-2-yl moiety at position 3. The indole and pyridine groups are pharmacologically significant, often associated with enzyme inhibition and receptor modulation . The pyridin-3-ylmethyl substitution likely enhances solubility and bioavailability compared to purely aromatic substituents.
Properties
IUPAC Name |
2-propan-2-yl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13(2)18-21-22-19(24-18)17-10-15-7-3-4-8-16(15)23(17)12-14-6-5-9-20-11-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYBOIOHNQJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-1H-indole-3-carboxylic acid hydrazide with pyridine-3-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results.
| Compound | Activity | Reference |
|---|---|---|
| 2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole | Antibacterial | |
| 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol Derivatives | Antimicrobial |
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. Studies indicate that oxadiazole derivatives can scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases.
Anticancer Activity
Research has indicated that oxadiazole derivatives can act as tubulin inhibitors, interfering with cancer cell mitosis. This mechanism positions this compound as a candidate for further development in cancer therapeutics.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their biological activities. The results showed that several compounds exhibited strong antibacterial and anticancer properties in vitro. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced biological efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related oxadiazole compounds demonstrated favorable interactions with target proteins involved in bacterial resistance mechanisms. This computational approach aids in predicting the binding affinity and optimizing lead compounds for drug development.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:
*Calculated molecular formula based on structural analysis.
Physicochemical Properties
- Solubility : Pyridine substitution introduces polarity, likely enhancing aqueous solubility relative to thiophene-sulfonyl analogs (e.g., compounds) .
Biological Activity
2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a compound characterized by its unique oxadiazole structure combined with indole and pyridine moieties. This structural configuration has been linked to a wide range of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 318.4 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the indole and pyridine groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 921801-38-9 |
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that various derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study:
Dhumal et al. (2016) synthesized several oxadiazole derivatives and tested their antitubercular activity against Mycobacterium bovis. The most active compounds inhibited bacterial growth effectively in both active and dormant states .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
In vitro studies indicated that derivatives of oxadiazole exhibited selective cytotoxicity against cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). The most promising compounds demonstrated IC50 values in the nanomolar range .
Anti-inflammatory Activity
Compounds with the oxadiazole structure have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Example:
A study indicated that certain oxadiazole derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents .
Neuroprotective Activity
Recent investigations have pointed towards the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage.
Findings:
Research demonstrated that specific derivatives could enhance neuronal survival and reduce apoptosis in models of neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole?
The synthesis of oxadiazole derivatives typically involves cyclization reactions using amidoxime precursors. For example, refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol for 6 hours, followed by acidification with HCl, yields the oxadiazole-thiol intermediate . Subsequent alkylation/aralkylation steps with appropriate reagents (e.g., isopropyl halides) can introduce the isopropyl group. Purification via recrystallization or chromatography is critical for achieving high purity .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- 1H-NMR : To verify proton environments (e.g., pyridinylmethyl or indole protons).
- Mass Spectrometry (EI-MS) : For molecular ion peaks matching the expected molecular weight.
- IR Spectroscopy : To identify functional groups (e.g., C=N stretching in the oxadiazole ring) . Advanced methods like 2D NMR (e.g., HSQC, HMBC) may resolve overlapping signals in complex regions .
Q. What solvents and catalysts are recommended for oxadiazole ring formation?
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for cyclizing amidoximes into oxadiazoles under anhydrous conditions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency. Catalysts like KOH or triethylamine (TEA) can improve yields .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound?
In silico tools (e.g., SwissADME, QikProp) evaluate key parameters:
- Lipophilicity (LogP) : The 1,3,4-oxadiazole ring improves hydrophilicity, potentially enhancing bioavailability .
- Metabolic Stability : Molecular docking studies predict interactions with cytochrome P450 enzymes.
- Toxicity : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks . Density Functional Theory (DFT) optimizes molecular geometry for target binding .
Q. What strategies address low yields in the final alkylation step?
Common challenges include steric hindrance from the isopropyl group or competing side reactions. Solutions:
- Temperature Control : Lower reaction temperatures (0–5°C) reduce undesired byproducts.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity.
- Protecting Groups : Temporarily blocking reactive sites (e.g., indole NH) improves regioselectivity .
Q. How do structural modifications influence biological activity?
- Pyridinylmethyl Substitution : Enhances π-π stacking with biological targets (e.g., kinase enzymes).
- Isopropyl Group : Increases lipophilicity, potentially improving blood-brain barrier penetration.
- Oxadiazole Ring : Acts as a bioisostere for esters/amides, improving metabolic stability . Comparative studies with analogs (e.g., thiadiazoles) reveal activity trends against cancer or microbial targets .
Q. How should researchers resolve contradictions in reported biological activities?
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurity levels. Mitigation strategies:
- Standardized Assays : Use validated protocols (e.g., microbroth dilution for antimicrobial testing) .
- Purity Verification : HPLC or TLC (e.g., methanol:chloroform 2:8) ensures compound integrity .
- Dose-Response Curves : Confirm activity across multiple concentrations .
Methodological Considerations
Q. What purification techniques are most effective for this compound?
- Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials.
- Column Chromatography : Silica gel with hexane:ethyl acetate gradients resolves polar impurities .
- HPLC : For analytical-scale purity checks using C18 columns and acetonitrile/water mobile phases .
Q. How can researchers optimize reaction conditions for scalability?
- Solvent Selection : Replace ethanol with cheaper solvents (e.g., THF) without compromising yield.
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized KOH) reduce waste.
- Process Monitoring : In-line FTIR tracks reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
